N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide
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Overview
Description
N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide is a complex organic compound characterized by its unique structure, which includes a benzimidazole ring, a thiazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved by reacting o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The thiazole ring is then introduced through a substitution reaction involving thiazole derivatives and appropriate coupling agents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact and cost.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and bacterial infections.
Industry: It is utilized in the manufacturing of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism by which N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This interaction triggers a cascade of biochemical events, leading to the desired biological or therapeutic outcome. The exact molecular pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core but differ in their substituents and functional groups.
Thiazole derivatives: These compounds contain the thiazole ring but may have different substituents and structural features.
Uniqueness: N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide stands out due to its unique combination of benzimidazole and thiazole rings, which imparts distinct chemical and biological properties compared to other similar compounds.
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Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-4-(1,3-thiazol-2-yloxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c23-17(20-11-16-21-14-3-1-2-4-15(14)22-16)12-5-7-13(8-6-12)24-18-19-9-10-25-18/h1-10H,11H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYARDPQOJAGSNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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